Sulfinalol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66264-77-5 |
|---|---|
Molecular Formula |
C20H27NO4S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol |
InChI |
InChI=1S/C20H27NO4S/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24/h6-12,14,19,21-23H,4-5,13H2,1-3H3 |
InChI Key |
PAQZZCOZHPGCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O |
Related CAS |
63251-39-8 (hydrochloride) |
Synonyms |
sulfinalol sulfinalol acetate sulfinalol acetate, (alphaR*(R*),3(R*))-isomer sulfinalol acetate, (alphaR*(R*),3(S*))-isomer sulfinalol acetate, (alphaR*(S*),3(R*))-isomer sulfinalol acetate, (alphaR*(S*),3(S*))-isomer sulfinalol hydrochloride sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer sulfinalol mesylate sulfinalol phosphate |
Origin of Product |
United States |
Synthetic Methodologies for Sulfinalol and Its Analogs
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis of Sulfinalol involves breaking down the molecule into simpler building blocks or precursors that can be readily synthesized or obtained commercially. A key feature of this compound is the sulfoxide (B87167) group adjacent to a phenolic hydroxyl, and an amino alcohol chain. The reported synthesis suggests that the sulfoxide group is introduced late in the synthesis via oxidation of a sulfide (B99878) precursor wikipedia.org. The amino alcohol portion appears to be constructed through the condensation of an amine with a carbonyl compound, followed by reduction wikipedia.org. The phenolic part of the molecule is also a crucial precursor, requiring appropriate functionalization and protection during the synthesis wikipedia.org.
Based on the described synthesis, key precursors include a protected phenol (B47542) derivative, an amine component containing the necessary carbon chain and a methoxyphenyl group, and a sulfur-containing intermediate that can be oxidized to the sulfoxide.
Established Synthetic Routes and Strategies for Optimization
An established synthetic route for this compound begins with the protection of the phenolic hydroxyl group, for instance, as a benzoate (B1203000) ester wikipedia.org. This protected intermediate undergoes bromination, followed by condensation with an amine, such as 4-(4-methoxyphenyl)butan-2-amine, to form an aminoketone wikipedia.org. Successive catalytic reduction and saponification steps then yield an aminoalcohol wikipedia.org. The final step involves the oxidation of a sulfide precursor to the sulfoxide using an oxidizing agent like metaperiodate wikipedia.org.
Yield Enhancement and Reaction Condition Tuning
Yield enhancement in chemical synthesis aims to maximize the amount of desired product obtained from a given amount of starting materials azom.com. For this compound synthesis, this can involve optimizing reactant stoichiometry, reaction time, temperature, solvent choice, and catalyst loading numberanalytics.com. Reaction condition tuning is a systematic process of adjusting these parameters to find the optimal set that provides the highest yield and purity while minimizing side product formation numberanalytics.com. Techniques such as Design of Experiments (DoE) and kinetic modeling can be employed to efficiently explore the reaction space and identify optimal conditions numberanalytics.com.
Data on yield enhancement and specific reaction condition tuning for this compound's established routes would typically be found in detailed experimental procedures within patents or research articles. While specific quantitative data for this compound's optimization is not extensively detailed in the provided snippets, the general principles of optimizing multi-step organic synthesis apply numberanalytics.comazom.com.
Novel Synthetic Strategies for this compound Scaffold Derivatization
Novel synthetic strategies for scaffold derivatization focus on modifying the core structure of this compound to create analogs with potentially altered or improved properties googleapis.com. This could involve introducing different substituents onto the aromatic ring, modifying the amino alcohol chain, or altering the sulfoxide group. Such strategies often employ modern synthetic techniques, including various coupling reactions, functional group interconversions, and targeted modifications of specific parts of the molecule. The development of novel routes can lead to more efficient access to a library of this compound derivatives for further investigation. While the provided information does not detail specific novel strategies for this compound itself, the concept involves applying general organic synthesis methodologies to the this compound scaffold.
Stereoselective Synthesis Approaches for this compound Enantiomers
This compound, with its chiral centers, can exist as different stereoisomers, specifically enantiomers. Stereoselective synthesis aims to produce predominantly one specific stereoisomer researchgate.netmdpi.com. This is particularly important for pharmaceutical compounds, as different enantiomers can have different pharmacological activities or toxicity profiles. For this compound, stereoselective synthesis would focus on controlling the configuration at the carbon bearing the hydroxyl group and potentially at the sulfur atom (due to the sulfoxide being a chiral center).
Approaches to stereoselective synthesis include using chiral starting materials, chiral reagents, chiral catalysts, or enzymatic methods researchgate.netmdpi.comucl.ac.uk. Asymmetric oxidation of the sulfide precursor to the sulfoxide is one area where stereoselectivity is crucial nih.gov. Chiral catalysts, such as certain metal complexes or organocatalysts, can be employed to direct the formation of a specific enantiomer during bond-forming reactions researchgate.netrsc.org. Biocatalysis, using enzymes like monooxygenases, has also shown promise in the enantioselective oxidation of sulfides to sulfoxides ucl.ac.uknih.gov.
While specific stereoselective routes for this compound are not explicitly detailed in the provided snippets, the principles of asymmetric synthesis, including the use of chiral auxiliaries, catalysts, or biocatalysts, would be applicable for controlling the stereochemistry of this compound enantiomers researchgate.netmdpi.comucl.ac.uknih.gov.
Principles of Green Chemistry in this compound Synthesis
Applying the principles of green chemistry to this compound synthesis aims to reduce the environmental impact of the production process consensus.appsigmaaldrich.com. This involves minimizing waste generation, using less hazardous chemicals, designing more energy-efficient processes, and utilizing renewable feedstocks where possible consensus.appsigmaaldrich.com.
Key principles of green chemistry relevant to this compound synthesis include:
Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. consensus.appsigmaaldrich.comacs.org
Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product. consensus.appsigmaaldrich.comacs.org
Less Hazardous Chemical Syntheses: Using and generating substances with low toxicity. consensus.appsigmaaldrich.comskpharmteco.com
Safer Solvents and Auxiliaries: Choosing environmentally friendly solvents and minimizing their use. consensus.appsigmaaldrich.comacs.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible. consensus.appsigmaaldrich.com
Use of Renewable Feedstocks: Utilizing renewable resources as starting materials where practicable. consensus.appsigmaaldrich.com
Reduce Derivatives: Minimizing the use of protecting groups, which require additional reagents and generate waste. consensus.appsigmaaldrich.comacs.org
Catalysis: Employing catalytic reagents, which are often more selective and efficient than stoichiometric reagents. sigmaaldrich.compharmtech.com
Implementing these principles in this compound synthesis could involve exploring alternative reaction conditions, using greener solvents, developing catalytic versions of key steps, and designing routes with fewer protection and deprotection steps. consensus.appsigmaaldrich.comacs.orgskpharmteco.com
Molecular and Cellular Mechanisms of Action of Sulfinalol
Target Identification and Validation Studies
Identifying and validating the specific molecular targets of a compound is a critical step in understanding its mechanism of action. These studies aim to determine which biological molecules the compound interacts with and confirm the functional significance of these interactions.
Receptor Binding Assays and Affinity Profiling
Receptor binding assays are fundamental techniques used to assess the ability of a compound to bind to a specific receptor and to quantify the strength of this interaction, referred to as binding affinity. Sulfinalol has been characterized as a beta-adrenoceptor antagonist. wikipedia.orgmedchemexpress.com Beta-adrenoceptors are G protein-coupled receptors that play a key role in the sympathetic nervous system's response to catecholamines such as norepinephrine (B1679862) and epinephrine (B1671497). medchemexpress.com The binding of a compound to a receptor can initiate a cascade of intracellular signaling events. nih.gov
Computational approaches, including molecular docking analysis, have been utilized to predict and evaluate the potential interactions of this compound with various protein targets. For instance, in the context of drug repurposing efforts against SARS-CoV-2, this compound was computationally assessed for its binding interactions with crucial viral proteins, including the main protease (Mpro), papain-like protease, RNA-dependent RNA polymerase, and the spike receptor binding domain. researchgate.net These analyses provide valuable insights into how ligands might interact with the binding site residues of target proteins. researchgate.net
Binding affinity is a crucial determinant of a compound's effectiveness and selectivity towards its target. bihealth.orgsartorius.com A higher binding affinity generally indicates a stronger interaction at lower concentrations. Techniques such as Bio-Layer Interferometry (BLI) are employed for the accurate and reliable measurement of binding affinities. sartorius.com
Enzyme Inhibition Kinetics and Mechanism
Enzyme inhibition kinetics studies explore how a compound affects the rate of an enzyme-catalyzed reaction and elucidate the underlying mechanism of inhibition. Inhibitors can reduce or abolish enzyme activity through various modes of interaction. libretexts.orgteachmephysiology.com Inhibition can be reversible or irreversible. libretexts.org Reversible inhibitors can compete with the substrate for the enzyme's active site (competitive inhibition) or bind to a distinct site on the enzyme (non-competitive inhibition). libretexts.orgteachmephysiology.com
While detailed enzyme inhibition kinetics and mechanism studies specifically for this compound are not extensively described in the provided search results, the general principles of enzyme inhibition are applicable. Competitive inhibitors are known to increase the apparent Michaelis constant (Km) while the maximum reaction velocity (Vmax) remains unaffected at sufficiently high substrate concentrations. teachmephysiology.comcmu.edu2minutemedicine.com Non-competitive inhibitors, on the other hand, can influence both Km and Vmax. cmu.edu Lineweaver-Burk plots are commonly used in enzyme kinetics to analyze inhibition patterns and determine key kinetic parameters like Km and Vmax. 2minutemedicine.com
As a point of reference, sulfonamide compounds, which share a functional group with this compound, are well-established competitive inhibitors of bacterial dihydropteroate (B1496061) synthase (DHPS). cmu.edudrugbank.comnih.gov This enzyme is vital for the synthesis of folic acid in bacteria. nih.gov Sulfonamides mimic the structure of the natural substrate, para-aminobenzoic acid (PABA), and compete for binding to the active site, leading to the formation of inactive pterin-sulfa adducts. nih.gov Resistance to sulfonamides can develop through mutations in the folP gene, which encodes DHPS, or by acquiring genes that produce sulfa-insensitive variants of the enzyme. nih.gov
Protein-Protein Interaction Modulations
Protein-protein interactions (PPIs) are fundamental to a wide array of cellular processes, including signal transduction, immune responses, and cellular organization. abcam.comrsc.org The modulation of PPIs represents a promising strategy for the development of therapeutic agents. rsc.orgnih.gov PPIs involve various types of interactions, including hydrophobic interactions, hydrogen bonds, and electrostatic forces. abcam.com
Although direct experimental evidence of this compound modulating specific protein-protein interactions is not prominently featured in the provided search results, computational studies have explored its interactions with proteins. For example, molecular dynamics simulations have been employed to investigate the stability and interaction profiles of this compound when bound to the SARS-CoV-2 main protease (Mpro). researchgate.netresearchgate.net These simulations indicated that this compound forms interactions with residues within the Mpro binding site, involving hydrogen bonds, hydrophobic contacts, ionic interactions, and water bridges. researchgate.net The specific amino acid residues participating in these interactions were identified through analysis of the simulation data. researchgate.net
Intracellular Signaling Pathway Modulation
Intracellular signaling pathways are intricate networks responsible for transmitting signals from the cell surface to the interior, ultimately triggering specific cellular responses. nih.gov These pathways typically involve a series of molecular events, including the generation of second messengers and the regulation of protein kinases and phosphatases. nih.govslideshare.netsnggdcg.ac.in
Second Messenger System Perturbations
Second messengers are small molecules produced within cells in response to extracellular signals, acting as relays to propagate the signal downstream. slideshare.netsnggdcg.ac.in Key examples include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and calcium ions. slideshare.netsnggdcg.ac.in These molecules play a crucial role in amplifying and diversifying incoming signals. slideshare.netsnggdcg.ac.in
Given that this compound is a beta-adrenoceptor antagonist, it is expected to influence the signaling pathways mediated by these receptors. wikipedia.orgmedchemexpress.commedchemexpress.com Beta-adrenoceptors are coupled to Gs proteins, which stimulate adenylyl cyclase activity, leading to an increase in intracellular cAMP levels. snggdcg.ac.inmdpi.commedchemexpress.cn Therefore, by blocking beta-adrenoceptors, this compound would likely interfere with this process, resulting in reduced cAMP production. mdpi.com Alterations in cAMP levels can subsequently impact the activity of downstream signaling molecules, such as protein kinase A (PKA). mdpi.comnih.gov
It is worth noting that other sulfonamide compounds (chemically distinct from this compound but containing a sulfonamide group) have been shown to inhibit the production of phosphoinositide-derived second messengers, such as IP3 and DAG, in human granulocytes. nih.gov This effect was suggested to involve inhibition of phospholipase C or its regulatory G protein. nih.gov While this finding relates to a different compound, it highlights a potential mechanism by which sulfur-containing molecules can modulate second messenger systems.
Kinase and Phosphatase Activity Regulation
Protein phosphorylation and dephosphorylation, catalyzed by protein kinases and phosphatases respectively, are central mechanisms for regulating protein function and signal transduction. nih.govgenescells.ru Maintaining a proper balance between kinase and phosphatase activity, known as the K-P balance, is essential for normal cellular processes. genescells.ru
Although direct experimental data on this compound's specific effects on kinase and phosphatase activity is not provided in the search results, its action as a beta-adrenoceptor antagonist implies an indirect influence on downstream signaling cascades involving kinases. Activation of beta-adrenoceptors leads to increased cAMP, which activates PKA, a key kinase that phosphorylates numerous target proteins. mdpi.comnih.govresearchgate.net By blocking beta-adrenoceptors, this compound would likely reduce PKA activity, thereby affecting the phosphorylation status of its substrates. mdpi.comnih.gov
Intracellular signaling pathways frequently involve kinase cascades, such as the MAPK pathway, which is activated downstream of various receptors and regulates processes like cell growth and differentiation. snggdcg.ac.inmdpi.comresearchgate.net The PI3K/Akt pathway is another important signaling route involved in cell survival and proliferation. mdpi.comresearchgate.net These pathways are tightly controlled by the coordinated actions of kinases and phosphatases. mdpi.comnih.govgenescells.ruresearchgate.net
Assessing kinase and phosphatase activity is crucial for understanding their roles in signaling and how compounds may modulate them. Techniques such as chelation-enhanced fluorescence assays and enzyme immunoassays can be used to monitor the activity of these enzymes. genescells.rubmglabtech.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 44439 |
| Sulfanilamide | 5333 |
| Norepinephrine | 439 |
| Epinephrine | 5816 |
| cAMP | 6076 |
| cGMP | 3030341 |
| IP3 | 10483 |
| DAG | 5280735 |
| Calcium | 2723908 |
| PABA | 981 |
| DHPP | 155621 |
| DHPS | 130817 |
| Mpro | 157706161 |
| PKA | 55783 |
| PKC | 55793 |
| PI3K | 5295 |
| Akt | 65216 |
| MAPK | 185786 |
| ACE2 receptor | 85934 |
Interactive Data Tables
Based on the search results, specific quantitative data suitable for interactive tables is limited to binding affinities and docking scores from computational studies.
Table 1: Computational Docking Scores of this compound and Reference Drugs Against SARS-CoV-2 Mpro (PDB ID: 5R81)
| Compound | Docking Score (kcal/mol) |
| This compound | -9.083 (Example value based on similar compounds in search result) |
| Nirmatrelvir | (Reference Drug) |
| Remdesivir | (Reference Drug) |
Note: The docking score for this compound is an illustrative example based on the range and values reported for similar compounds in the source researchgate.net. Actual docking scores for this compound against these specific targets would require direct computational analysis.
Table 2: Binding Affinities of Fc Gamma Receptor Classes for IgG
| Fc Gamma Receptor Class | Affinity Range for IgG |
| FcγRI (CD64) | 0.1–10 nM |
| FcγRII (CD32) | 0.1–10 µM |
| FcγRIII (CD16) | 0.1–10 µM |
Source: sartorius.com
Gene Expression and Proteomic Alterations (In Vitro Models)
Comprehensive data specifically detailing this compound's effects on gene expression and proteomic profiles in in vitro models were not found in the provided search results. General methodologies for studying gene expression using techniques like RT-qPCR and proteomic analysis using methods such as 2D-PAGE and mass spectrometry exist nih.govfrontiersin.org, and these approaches can reveal differential protein expression and pathway involvement in various cellular processes nih.govfrontiersin.orgmdpi.combiorxiv.orgnih.gov. However, the application of these specific techniques to investigate the effects of this compound was not detailed in the search results. Studies on other compounds demonstrate how proteomic analysis can identify changes in protein content and expression related to metabolism, protein synthesis, and inflammatory responses in cultured cells biorxiv.org. Similarly, gene expression studies can highlight the involvement of multiple pathways under different cellular conditions nih.gov.
Cellular Responses and Phenotypes (In Vitro)
Cell Viability and Proliferation Studies
Assessing cell viability and proliferation in vitro is crucial in various research areas, including the evaluation of potential therapeutic agents. kyinno.comtakarabio.comnih.govnih.gov Common methods include using dyes that indicate metabolic activity (e.g., MTT, WST-1) or quantifying ATP levels, which are indicative of viable cells. takarabio.comnih.govpromega.com.au These assays help determine the number of living cells and can be used to assess the impact of compounds on cell growth. kyinno.comtakarabio.com While the importance and methodologies of cell viability and proliferation studies are highlighted kyinno.comtakarabio.comnih.govnih.govpromega.com.au, specific findings regarding this compound's effects on these processes in various cell lines were not present in the search results. Some studies on other compounds incorporated cell viability and proliferation assessments to evaluate toxicity or therapeutic effects. nih.govresearchgate.net
Cellular Differentiation and Migration Modulation
Cellular differentiation and migration are fundamental processes involved in development, tissue repair, and disease progression. researchgate.netsigmaaldrich.comnih.govmdpi.com In vitro assays like wound healing assays, transwell migration/invasion assays, and 3D differentiation systems are used to study these processes. researchgate.netsigmaaldrich.comnih.govinnoprot.com These methods allow researchers to observe and quantify cell movement and changes in cell fate under controlled conditions. researchgate.netsigmaaldrich.comnih.govinnoprot.com Factors like extracellular matrix proteins and signaling molecules can modulate cell differentiation and migration. researchgate.netsigmaaldrich.commdpi.com Despite the availability of these in vitro techniques to study differentiation and migration researchgate.netsigmaaldrich.comnih.govinnoprot.com, the search results did not provide specific information on this compound's effects on the differentiation or migration of various cell types. Research on other compounds and cellular contexts illustrates how these processes are investigated and the factors that can influence them. researchgate.netsigmaaldrich.commdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr of Sulfinalol Derivatives
Design Principles for Sulfinalol Analogs
The design of this compound analogs involves strategic modifications to the parent structure to enhance potency, selectivity, pharmacokinetic properties, and reduce potential off-target effects. Several design principles are employed in this process.
Isosteric Replacements and Bioisosterism Strategies
Isosteric replacements and bioisosterism are fundamental strategies in medicinal chemistry used to design analogs with altered physicochemical properties while ideally maintaining or improving biological activity. This involves substituting atoms or groups of atoms with others having similar size, shape, and electronic properties. For this compound, this could involve modifications to the phenyl rings, the ethanolamine (B43304) core, or the sulfinyl group. Bioisosteric replacements aim to create compounds with similar biological effects to this compound but with potentially improved metabolic stability, bioavailability, or reduced toxicity.
Scaffold Hopping and Fragment-Based Design
Scaffold hopping is a technique where the core structural scaffold of a molecule is replaced with a different one while preserving the key interactions with the biological target. openaccessjournals.comcam.ac.uknih.gov This can lead to the discovery of novel chemical entities with distinct properties. Fragment-based design involves identifying small molecular fragments that bind to specific sites on a target protein and then growing or linking these fragments to create higher-affinity ligands. openaccessjournals.comnumberanalytics.com These approaches could be applied to this compound by identifying key binding fragments or exploring alternative scaffolds that maintain the necessary interactions for beta-adrenoceptor blockade and vasodilation.
Systematic Derivatization and Pharmacophore Mapping
Systematic derivatization involves making a series of planned modifications to the this compound structure to explore the impact of different substituents at various positions. This provides detailed information about the SAR. Pharmacophore mapping aims to identify the essential features of the this compound molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged regions) that are necessary for its interaction with its biological targets. chemcomp.com By mapping these features, researchers can design new molecules that mimic this spatial arrangement of key functional groups, even if they have different underlying chemical structures.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
QSAR modeling involves developing mathematical relationships between the structural properties of a series of compounds and their biological activity. mdpi.comsemanticscholar.orgresearchgate.netnih.gov For this compound analogs, QSAR models can be built using various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) to predict the activity of new, untested compounds. This allows for the virtual screening of large libraries of potential analogs and prioritizes the synthesis and testing of those predicted to be most active. Inductive QSAR descriptors, based on electronegativity and molecular capacitance, have been used in studies to distinguish compounds with specific activities. mdpi.comsemanticscholar.orgresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations of this compound-Target Interactions
Conformational analysis explores the different three-dimensional shapes that this compound and its analogs can adopt. Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets over time. researchgate.netresearchgate.netmassbio.orgvolkamerlab.orgnih.gov Studies using docking and MD simulations have investigated the interaction of this compound with target proteins, such as the SARS-CoV-2 main protease (Mpro). researchgate.netresearchgate.netresearchgate.net These simulations can reveal important details about binding modes, the stability of the ligand-target complex, and the specific amino acid residues involved in interactions, such as hydrogen bonds, hydrophobic contacts, ionic interactions, and water bridges. researchgate.net For instance, interactions with residues like THR-24, THR-25, HIS-41, THR-45, SER-46, GLU-47, MET-49, LEU-50, ASN-142, MET-165, GLU-166, GLN-189, THR-190, and GLN-192 have been observed in simulations with Mpro. researchgate.net RMSD calculations in MD simulations can show the conformational deviation of drug-protein complexes and indicate the stability of the interaction over time. researchgate.net
Ligand Efficiency and Lipophilic Efficiency Assessments in this compound Series
Ligand efficiency (LE) and lipophilic efficiency (LipE), also known as ligand-lipophilicity efficiency (LLE), are metrics used to assess the quality of compounds in drug discovery. gardp.orgyoutube.comnih.govresearchgate.netwikipedia.org LE relates binding energy to the size of the ligand, while LipE combines potency (expressed as pIC50 or pEC50) with lipophilicity (logP or logD). gardp.orgyoutube.comnih.govresearchgate.netwikipedia.org A higher LipE value suggests that a compound achieves its potency without excessive lipophilicity, which is often desirable for better pharmacokinetic properties and reduced non-specific binding. youtube.comnih.govwikipedia.org Assessing LE and LipE in a series of this compound analogs can help prioritize compounds that achieve a good balance between potency and lipophilicity, guiding lead optimization efforts. nih.govresearchgate.net
Preclinical Pharmacodynamic Investigations of Sulfinalol Non Human, Non Clinical
Efficacy Evaluation in In Vitro Disease Models
Comprehensive searches of the available scientific literature did not yield specific studies detailing the efficacy evaluation of Sulfinalol in in vitro disease models, including cell-based functional assays and organotypic culture system studies. Research in these specific areas concerning this compound is not prominently documented in the reviewed sources.
While cell-based functional assays are standard in preclinical drug development to assess the activity and mechanism of action of compounds, specific data from such assays for this compound are not detailed in the available literature. These assays are crucial for understanding how a substance interacts with cellular targets to elicit a biological response. For a β-adrenoceptor antagonist like this compound, such assays would typically involve cell lines expressing β-adrenergic receptors to quantify the compound's binding affinity and functional antagonism.
Information regarding the evaluation of this compound using organotypic culture systems is not available in the reviewed scientific literature. Organotypic cultures, which maintain the three-dimensional structure and cellular diversity of tissues, are valuable for studying the effects of drugs in a more physiologically relevant context than traditional cell cultures.
Efficacy Evaluation in Ex Vivo Tissue Preparations
Detailed studies on the efficacy of this compound in ex vivo tissue preparations were not found in the surveyed literature. Such studies, often utilizing isolated organs or tissues like blood vessels or heart muscle, are critical for elucidating the direct pharmacological effects of a compound on specific tissues, independent of systemic physiological responses. For this compound, ex vivo preparations could provide further insights into its direct vasodilatory mechanism and its β-blocking activity on cardiac tissue.
Assessment in Relevant Animal Models of Disease (Mechanism-Focused)
This compound has been assessed in animal models to elucidate its mechanism of action, primarily focusing on its antihypertensive and vasodilatory effects.
The selection of animal models for assessing the pharmacodynamics of this compound has been guided by their ability to represent hypertensive conditions and allow for the direct measurement of hemodynamic parameters.
Anesthetized Mongrel Dogs: This model is utilized to investigate the direct vasodilator effects of a compound. The sympathetically denervated hindlimb preparation in these animals allows for the assessment of local arterial blood flow changes in response to intra-arterial drug administration, thereby isolating the direct action on blood vessels from central nervous system influences.
Spontaneously Hypertensive Rats (SHR): The SHR model is a well-established and widely used model for studying essential hypertension. These rats genetically develop hypertension, mimicking the human condition. This model is valuable for evaluating the antihypertensive efficacy of a compound following oral administration in a conscious state, providing insights into its potential therapeutic utility.
Preclinical studies have characterized the dose-dependent effects of this compound on hemodynamic parameters.
In a study using anesthetized mongrel dogs, the intra-arterial administration of this compound was shown to increase blood flow in the sympathetically denervated hindlimb in a dose-dependent manner. This effect demonstrates the direct vasodilator activity of the compound.
| Dosage (µg) | Observed Effect |
|---|---|
| 0 - 100 | Increased blood flow |
In conscious spontaneously hypertensive rats, oral administration of this compound resulted in a reduction in blood pressure, confirming its antihypertensive activity.
| Dosage (mg/kg) | Observed Effect |
|---|---|
| 2.5 | Reduced blood pressure |
These findings from animal models underscore the dual mechanism of action of this compound as both a direct vasodilator and an effective antihypertensive agent. escholarship.org
Biomarker Identification and Validation (Preclinical Context)
The identification of specific preclinical biomarkers for this compound is not extensively detailed in publicly available scientific literature. Preclinical biomarker strategies for novel cardiovascular agents typically focus on indicators of target engagement and physiological response. For a compound like this compound, with combined beta-adrenoceptor antagonism and direct vasodilator activity, potential preclinical biomarkers would likely fall into categories assessing these distinct pharmacodynamic effects.
In the context of beta-blockade, preclinical studies often evaluate biomarkers such as the inhibition of isoproterenol-induced tachycardia in animal models. This provides a direct measure of the drug's ability to antagonize beta-1 adrenergic receptors in the heart. Additionally, plasma levels of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), could serve as biomarkers, as beta-blockers can modulate the sympathetic nervous system's activity. frontiersin.org
For the vasodilator component of this compound's action, relevant preclinical biomarkers would include measurements of peripheral blood flow and vascular resistance in animal models. A significant increase in blood flow or a decrease in vascular resistance in response to the drug would serve as a key biomarker of its direct vasodilatory effect. Changes in the levels of second messengers involved in smooth muscle relaxation, such as cyclic GMP, could also be explored as potential molecular biomarkers in in vitro vascular preparations.
It is important to note that while these are plausible biomarker strategies for a compound with this compound's pharmacological profile, specific validation studies for this compound are not readily found in the literature.
Computational Chemistry and Cheminformatics Approaches to Sulfinalol Research
Molecular Docking and Scoring Function Evaluation for Sulfinalol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a beta-adrenoceptor) to form a stable complex. nih.gov The primary goals of docking are to reproduce the experimentally observed binding mode and to predict the binding affinity. frontiersin.org The process involves a search algorithm, which generates a multitude of possible binding poses, and a scoring function, which evaluates the fitness of each pose. nih.gov
The accuracy of a docking protocol is heavily dependent on the scoring function used. These functions can be classified as force-field-based, empirical, or knowledge-based. nih.gov Given the critical role of the scoring function, a thorough evaluation is necessary to select the most appropriate one for the specific protein-ligand system under study. nih.gov In the case of this compound, this would involve docking the molecule into the crystal structure of a beta-adrenoceptor and comparing the performance of various scoring functions based on their ability to identify the correct binding pose (docking power) and correlate scores with experimental binding affinities (scoring power). frontiersin.org
Studies comparing popular scoring functions such as PLP, F-Score, LigScore, DrugScore, LUDI, and X-Score have shown that their success rates in reproducing experimental structures can vary significantly. nih.gov For instance, a comparative evaluation might reveal that functions like GlideScore perform consistently across different binding sites, while others like ChemScore may be more effective in sterically demanding sites. researchgate.net A consensus scoring approach, which combines the results of multiple functions, can often improve the success rate to nearly 80% or higher. nih.gov
Table 1: Hypothetical Evaluation of Scoring Functions for this compound Docking This table illustrates the potential results of an evaluation of different scoring functions for their ability to predict the binding pose of this compound within the active site of a beta-adrenoceptor.
| Scoring Function | Type | Success Rate (Pose Prediction, RMSD < 2.0 Å) | Correlation with Binding Affinity (R²) |
| AutoDock Vina | Empirical/Force-Field | 68% | 0.58 |
| GlideScore | Empirical | 75% | 0.65 |
| X-Score | Empirical | 72% | 0.68 |
| ChemScore | Empirical | 69% | 0.61 |
| PLP (Piecewise Linear Potential) | Empirical | 70% | 0.64 |
| Consensus Score (Top 3) | Combination | 81% | 0.72 |
Molecular Dynamics Simulations for this compound-Target Complexes
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the time-dependent motion of the complex. nih.gov By solving Newton's equations of motion for the system, MD simulations can reveal crucial information about conformational changes, protein folding, and the stability of ligand binding. nih.govyoutube.com
Another important analysis is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This can identify flexible regions of the receptor, such as extracellular loops, and how their flexibility is affected by this compound binding. Furthermore, MD simulations allow for a detailed analysis of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence over the simulation time, providing a deeper understanding of the key determinants of binding affinity. The choice of the force field (e.g., AMBER, CHARMM, GROMOS) is a critical parameter that can influence the simulation results, particularly concerning ion-protein interactions. nih.govnih.gov
Table 2: Illustrative Metrics from a Hypothetical 100 ns MD Simulation of a this compound-Receptor Complex This table provides example data that could be generated from an MD simulation to assess the stability and dynamics of the this compound-receptor interaction.
| Metric | System Component | Average Value | Interpretation |
| RMSD (Å) | Protein Backbone (Cα) | 1.8 Å | Indicates overall structural stability of the receptor during the simulation. |
| RMSD (Å) | This compound (heavy atoms) | 1.2 Å | Suggests the ligand maintains a stable binding pose within the active site. |
| RMSF (Å) | Active Site Residues | 0.9 Å | Low fluctuation indicates residues are stably involved in ligand binding. |
| RMSF (Å) | Loop Regions | 3.5 Å | Higher fluctuation is expected for flexible loop regions distant from the binding site. |
| Hydrogen Bonds | This compound-Receptor | 3 (Average Occupancy > 75%) | Indicates strong and persistent hydrogen bonding interactions anchoring the ligand. |
Quantum Chemical Calculations for this compound Electronic Properties (Relevant to Interactions)
Quantum chemical calculations, often referred to as electronic structure calculations, use quantum mechanics to determine the electronic wavefunction and properties of molecules. northwestern.edu These methods provide fundamental insights into a molecule's geometry, electronic energy, and electrical properties like dipole moment and charge distribution. northwestern.edu For this compound, methods like Density Functional Theory (DFT), often using the B3LYP functional, can be employed to calculate electronic properties that are critical for understanding its interaction with biological targets. nih.gov
Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net
Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecular surface. researchgate.net The MEP map visually identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, which are crucial for recognizing potential sites for hydrogen bonding and other electrostatic interactions with the receptor active site. nih.gov
Table 3: Hypothetical Electronic Properties of this compound Calculated via DFT This table shows representative quantum chemical data for this compound, providing insight into its electronic characteristics relevant to molecular recognition.
| Property | Calculated Value | Significance for Receptor Interaction |
| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation (e.g., to an acidic residue). |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher chemical stability and lower reactivity. |
| Dipole Moment | 4.8 Debye | A significant dipole moment suggests the molecule will align favorably in the receptor's electric field. |
| MEP Negative Region | Around Sulfonamide Oxygens | Potential hydrogen bond acceptor sites. |
| MEP Positive Region | Around Hydroxyl and Amine Protons | Potential hydrogen bond donor sites. |
De Novo Design and Virtual Screening for Novel this compound-like Scaffolds
De novo design and virtual screening are powerful computational strategies for discovering novel lead compounds. researchgate.net De novo design involves the computational construction of novel molecules, often by assembling fragments or growing a molecule atom-by-atom within the constraints of a receptor's binding site. arxiv.org Virtual screening, in contrast, involves the computational evaluation of large, pre-existing libraries of compounds to identify those that are most likely to bind to a specific target. nih.govyoutube.com
Starting with the core chemical structure (scaffold) of this compound, de novo design algorithms could be used to generate novel, synthetically accessible molecules that retain key pharmacophoric features while exploring new chemical space. arxiv.orgnih.gov These newly designed molecules, along with vast commercial or enumerated virtual libraries, can then be subjected to a virtual screening campaign. nih.gov
The process typically follows a hierarchical funnel-like approach. researchgate.net Initially, millions of compounds are rapidly filtered based on simple criteria like physicochemical properties (e.g., Lipinski's rule of five) and 2D pharmacophore matching. The remaining compounds are then subjected to more computationally intensive steps, such as rigid and then flexible molecular docking. The top-scoring candidates from the docking stage can be further refined using more accurate (but slower) methods like binding free energy calculations or MD simulations before being selected for chemical synthesis and experimental testing.
Table 4: A Representative Virtual Screening Workflow for Discovering Novel this compound-like Ligands This table outlines the sequential steps and objectives of a typical virtual screening campaign aimed at identifying new lead compounds based on the this compound scaffold.
| Step | Method | Number of Compounds (Input) | Number of Compounds (Output) | Objective |
| 1. Library Preparation | Chemical database enumeration | 10,000,000 | 8,500,000 | Generate a large, diverse virtual library of synthetically accessible compounds. |
| 2. Property Filtering | Lipinski's Rule of Five, PAINS filter | 8,500,000 | 5,000,000 | Remove compounds with poor drug-like properties or known assay interference motifs. |
| 3. Pharmacophore Screening | 3D Pharmacophore Model | 5,000,000 | 500,000 | Rapidly select molecules possessing the key chemical features required for binding. |
| 4. High-Throughput Docking | Rigid Receptor Docking (e.g., Glide HTVS) | 500,000 | 50,000 | Quickly dock and score a large number of compounds to prioritize potential binders. |
| 5. High-Precision Docking | Flexible Ligand/Receptor Docking (e.g., Glide SP/XP) | 50,000 | 1,000 | Re-dock top candidates with higher precision to improve pose and score accuracy. |
| 6. Post-Processing/Rescoring | Binding Free Energy Calculation (e.g., MM-GBSA) | 1,000 | 100 | Further refine the ranking of top hits using more accurate scoring methods. |
Predictive Modeling of Binding Affinity and Selectivity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) approaches, aims to build mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models, once validated, can be used to predict the binding affinity and selectivity of newly designed molecules before they are synthesized, thereby saving significant time and resources. researchgate.net
To develop a predictive model for this compound analogs, a training set of compounds with known binding affinities for the target beta-adrenoceptor (and potentially other off-target receptors for selectivity modeling) is required. researchgate.net For each compound, a set of numerical descriptors is calculated, which can include 2D properties (e.g., molecular weight, logP, topological indices) or 3D properties (e.g., molecular shape, electrostatic fields).
Various machine learning algorithms, such as multiple linear regression, partial least squares, support vector machines, or random forests, can then be used to build a model that correlates these descriptors with the observed activity. researchgate.net The predictive power of the resulting model is assessed through rigorous internal and external validation procedures. researchgate.net A reliable model can then be used to screen virtual libraries or prioritize de novo designs, identifying analogs of this compound that are predicted to have high affinity and selectivity. nih.gov
Table 5: Hypothetical Performance of a Random Forest Model for Predicting this compound Analog Binding Affinity This table illustrates the typical validation metrics used to assess the quality and predictive power of a QSAR or machine learning model.
| Metric | Training Set | Test Set | Interpretation |
| Number of Compounds | 150 | 50 | The model is built on 150 compounds and validated on an external set of 50. |
| R² (Coefficient of Determination) | 0.92 | N/A | Measures how well the model fits the training data (goodness of fit). |
| Q² (Cross-Validated R²) | 0.75 | N/A | An estimate of the model's predictive ability based on internal cross-validation. |
| R²_pred (External Validation) | N/A | 0.78 | The key metric showing the model's ability to predict the activity of new, unseen compounds. |
| RMSE (Root Mean Square Error) | 0.25 | 0.31 | The average error of the prediction in the units of activity (e.g., log(IC50)). |
Preclinical Pharmacokinetic and Metabolic Profile Analysis of Sulfinalol in Vitro and Non Human
In Vitro Metabolic Stability and Metabolite Identification
In vitro studies using subcellular fractions like liver microsomes and isolated hepatocytes are valuable tools to assess the metabolic fate of a compound and identify potential metabolites. wuxiapptec.commttlab.eudiva-portal.org These systems contain key drug-metabolizing enzymes, primarily cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. wuxiapptec.commttlab.eulabcorp.commttlab.eucriver.com
Liver Microsomal and Hepatocyte Stability Studies
Liver microsomes, which are subcellular fractions containing membrane-bound drug-metabolizing enzymes like CYPs, are commonly used to determine the in vitro intrinsic clearance of a compound. mttlab.eumttlab.euevotec.com Hepatocytes, as whole cells, offer a more complete metabolic environment, including both Phase I and Phase II enzymes. wuxiapptec.com Assessing metabolic stability in these systems involves incubating the compound with liver microsomes or hepatocytes, typically in the presence of necessary cofactors like NADPH for CYP-mediated metabolism or UDPGA for glucuronidation. mttlab.euevotec.comprotocols.io The disappearance of the parent compound over time is monitored, and parameters such as half-life and intrinsic clearance are determined to assess its susceptibility to metabolism. mttlab.euprotocols.iomdpi.com Species-specific microsomes can help predict interspecies differences in metabolism. mttlab.eumttlab.euevotec.com
Enzyme Kinetics of Metabolic Pathways (e.g., CYP, UGT)
Understanding the enzyme kinetics of the metabolic pathways involved is crucial for predicting potential drug-drug interactions. labcorp.comcriver.com CYP enzymes are a major family of enzymes responsible for the metabolism of many drugs, primarily through oxidation. wuxiapptec.commttlab.eumttlab.eu UGT enzymes are important in Phase II metabolism, catalyzing the conjugation of compounds with glucuronic acid. criver.comadmescope.com In vitro studies can assess the inhibitory potential of a compound on specific CYP and UGT isoforms by measuring its effect on the metabolism of selective probe substrates. labcorp.comcriver.com Enzyme kinetic parameters, such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined to characterize the interaction. labcorp.comnih.gov
Metabolite Structure Elucidation (In Vitro)
Identifying the structures of metabolites formed during in vitro incubations is a critical step in understanding a compound's metabolic fate. diva-portal.orgwuxiapptec.com Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used for metabolite profiling and identification. evotec.comprotocols.iomdpi.com By analyzing the mass fragmentation patterns of metabolites, their structures can be elucidated. mdpi.com Comparing metabolite profiles across different species and in vitro systems can provide insights into potential differences in metabolic pathways. wuxiapptec.comnih.gov
Data Table Example: In Vitro Metabolic Stability
While specific data for Sulfinalol's in vitro metabolic stability was not found in the provided snippets, a general example of how such data would be presented is shown below. This table illustrates typical parameters measured in liver microsomal stability studies.
| Species | Incubation Time (min) | % Parent Remaining | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat Liver Microsomes | 0 | 100 | - | - |
| 15 | [Data] | [Calculated] | [Calculated] | |
| 30 | [Data] | |||
| 45 | [Data] | |||
| Dog Liver Microsomes | 0 | 100 | - | - |
| 15 | [Data] | [Calculated] | [Calculated] | |
| 30 | [Data] | |||
| 45 | [Data] |
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species (In Vivo)
In vivo ADME studies in preclinical species provide essential information on how a compound is absorbed into the bloodstream, distributed throughout the body, metabolized, and eventually eliminated. wuxiapptec.com
Oral Bioavailability and Distribution Studies
Oral bioavailability refers to the fraction of an orally administered dose that reaches the systemic circulation unchanged. europa.eu Studies in preclinical species, such as rats, dogs, and monkeys, involve administering the compound orally and intravenously and comparing the systemic exposure (e.g., AUC) to determine bioavailability. europa.eunih.gov The time to reach peak concentration (Tmax) and peak concentration (Cmax) are also important parameters. europa.eu Distribution studies investigate how the compound is distributed to various tissues and organs after reaching the systemic circulation. wuxiapptec.comfrontiersin.org
In rats, dogs, and monkeys, peak levels of radioactivity in blood occurred 1.0 hr after oral administration of 3H-sulfinalol hydrochloride. nih.gov The plasma decay curve for intact this compound in the dog was biphasic, with apparent first-order half-lives of 0.55 and 6.2 hr. nih.gov
Plasma Protein Binding and Tissue Distribution
Plasma protein binding influences the distribution and clearance of a drug, as only the unbound fraction is generally available to exert pharmacological effects, be metabolized, or excreted. wikipedia.orgbioanalysis-zone.com In vitro methods like equilibrium dialysis or ultrafiltration are used to determine the extent of plasma protein binding in different species. bioanalysis-zone.comsygnaturediscovery.comxenotech.com
Tissue distribution studies in preclinical species provide information on the concentration of the compound in various tissues over time. frontiersin.org This helps understand where the compound goes in the body and if it accumulates in any specific organs. frontiersin.org
Studies on the metabolism and disposition of this compound in laboratory animals (rats, dogs, and monkeys) have been conducted. nih.gov Rats excreted 42.5% of the dose in the urine and 31.8% in the feces after 24 hr. nih.gov Urinary and fecal recovery were 53.8% and 41.2%, respectively, after 10 days for dogs and 57.8% and 38.0%, respectively, after 9 days for monkeys. nih.gov
Data Table Example: Preclinical Excretion
Based on the provided snippet, a data table summarizing the excretion of radioactivity after oral administration of 3H-sulfinalol hydrochloride in preclinical species can be presented:
| Species | Route of Administration | Timepoint | % Dose in Urine | % Dose in Feces | Total % Recovery |
| Rat | Oral | 24 hours | 42.5 | 31.8 | 74.3 |
| Dog | Oral | 10 days | 53.8 | 41.2 | 95.0 |
| Monkey | Oral | 9 days | 57.8 | 38.0 | 95.8 |
Free this compound was the major component in dog feces (11.8% of the dose), with lesser amounts of the sulfide (B99878) and sulfone metabolites in unconjugated form. nih.gov All metabolites in dog urine were conjugated with glucuronic acid, with this compound (28.5%) and desmethylthis compound (8.5%) as the major constituents. nih.gov Monkey feces primarily contained unconjugated forms of the desmethyl sulfide metabolite (17.0%) and this compound (7.5%). nih.gov Desmethylthis compound (8.7%) and its sulfate (B86663) (7.0%) and glucuronide (4.0%) conjugates were the major urinary metabolites in the monkey. nih.gov
Data Table Example: Metabolites in Excreta
Based on the provided snippet, a data table summarizing the major metabolites found in the excreta of dogs and monkeys can be presented:
| Species | Matrix | Metabolite | Form | % of Dose |
| Dog | Feces | This compound | Unconjugated | 11.8 |
| Dog | Feces | Sulfide metabolite | Unconjugated | Lesser amounts |
| Dog | Feces | Sulfone metabolite | Unconjugated | Lesser amounts |
| Dog | Urine | This compound | Glucuronide conjugate | 28.5 |
| Dog | Urine | Desmethylthis compound | Glucuronide conjugate | 8.5 |
| Dog | Urine | Sulfone metabolite | Conjugated | Minor amounts |
| Dog | Urine | Sulfide metabolite | Conjugated | Minor amounts |
| Monkey | Feces | Desmethyl sulfide metabolite | Unconjugated | 17.0 |
| Monkey | Feces | This compound | Unconjugated | 7.5 |
| Monkey | Feces | Desmethylthis compound | Unconjugated | Lesser amounts |
| Monkey | Feces | Sulfone metabolite | Unconjugated | Lesser amounts |
| Monkey | Urine | Desmethylthis compound | Unconjugated | 8.7 |
| Monkey | Urine | Desmethylthis compound | Sulfate conjugate | 7.0 |
| Monkey | Urine | Desmethylthis compound | Glucuronide conjugate | 4.0 |
| Monkey | Urine | This compound | Unconjugated | 1.4 |
| Monkey | Urine | This compound | Glucuronide conjugate | 5.1 |
| Monkey | Urine | Desmethyl sulfide metabolite | Unconjugated | Present |
| Monkey | Urine | Desmethyl sulfide metabolite | Sulfate conjugate | Present |
| Monkey | Urine | Sulfone metabolite | Present | Present |
Excretion Pathways and Clearance Mechanisms
Preclinical studies in non-human species are crucial for understanding the routes and mechanisms by which a drug is eliminated from the body. Common excretion pathways include renal (via urine), biliary (via bile and subsequently feces), and to a lesser extent, exhalation or sweat googleapis.combioivt.com. Clearance, defined as the volume of plasma or blood cleared of the drug per unit of time, is a key pharmacokinetic parameter that reflects the efficiency of irreversible drug removal through metabolism and/or excretion googleapis.com.
In non-human in vivo studies, mass balance studies using radiolabeled compounds are often conducted to determine the major routes of excretion and the proportion of the dose eliminated via each pathway over a defined period googleapis.comopen-systems-pharmacology.org. These studies can involve the collection and analysis of urine, feces, and bile (via bile duct cannulation) to quantify the parent drug and its metabolites googleapis.comopen-systems-pharmacology.orgxenotech.com. In vitro methods, such as using isolated hepatocytes or kidney slices, can provide insights into the intrinsic clearance mediated by hepatic metabolism and renal excretion processes bdj.co.jpwuxiapptec.com. Factors influencing renal excretion include glomerular filtration, tubular secretion (often involving transporters), and tubular reabsorption bioivt.com. Biliary excretion can involve active transport processes into the bile xenotech.com.
Specific published data detailing the excretion pathways and clearance mechanisms of this compound in preclinical in vitro or non-human in vivo studies were not found in the conducted searches. Therefore, the primary routes and quantitative extent of elimination for this compound in preclinical species remain to be specifically elucidated based on the available search results.
Drug-Drug Interaction Potential (In Vitro Enzyme Inhibition/Induction)
Assessing the potential for a new chemical entity to cause drug-drug interactions (DDIs) is a critical part of preclinical development. In vitro studies are widely used to evaluate a compound's potential to inhibit or induce drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a large proportion of marketed drugs evotec.comcaymanchem.comnih.gov.
In vitro enzyme inhibition studies typically involve incubating the test compound with human liver microsomes, recombinant CYP enzymes, or hepatocytes, along with probe substrates for specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5) bdj.co.jpnih.govbioivt.comnih.govgoogle.com. The extent of inhibition is determined by measuring the decrease in the formation of the probe substrate's metabolite in the presence of the test compound nih.gov. Inhibition can be reversible or time-dependent nih.gov.
In vitro enzyme induction studies assess whether a compound can increase the expression or activity of drug-metabolizing enzymes bioivt.comnih.gov. These studies commonly use primary human hepatocytes, treating the cells with the test compound and then measuring changes in CYP mRNA levels or enzyme activity bioivt.comxenotech.combdj.co.jpnih.gov. Enzyme induction is often mediated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and aryl hydrocarbon receptor (AhR) bioivt.comopen-systems-pharmacology.orgactanaturae.ru.
While the importance of in vitro enzyme inhibition and induction studies in predicting DDI potential is well-recognized evotec.comnih.govxenotech.comrsc.org, specific in vitro data on the potential of this compound to inhibit or induce major drug-metabolizing enzymes were not identified in the search results.
P-Glycoprotein and Other Transporter Interactions (In Vitro)
Drug transporters are membrane proteins that play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of drugs evotec.comcaymanchem.comnih.govxenotech.comiqpc.com. Interactions with transporters, such as P-glycoprotein (P-gp), can lead to altered drug concentrations at target sites or in excretory organs, contributing to DDIs evotec.comcaymanchem.comnih.govxenotech.comiqpc.comgoogleapis.comnih.govnih.gov. P-gp (also known as MDR1 or ABCB1) is an efflux transporter widely expressed in the intestine, liver, kidney, and blood-brain barrier, limiting the absorption and promoting the excretion of many drugs nih.goviqpc.comnih.govnih.gov.
In vitro assays are used to determine if a compound is a substrate or inhibitor of key drug transporters, including P-gp and various solute carrier (SLC) transporters (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2, MATE1, MATE2-K) evotec.comcaymanchem.comxenotech.comiqpc.comnih.govnih.gov. Common in vitro models for transporter studies include cell lines overexpressing a specific transporter (e.g., MDCK-MDR1, Caco-2 cells) or membrane vesicles caymanchem.comactanaturae.ruxenotech.comiqpc.comnih.govnih.gov. Substrate potential can be assessed by measuring the unidirectional or bidirectional transport of the compound across cell monolayers xenotech.comnih.gov. Inhibitor potential is evaluated by measuring the effect of the test compound on the transport of a known transporter substrate caymanchem.comxenotech.comiqpc.comnih.gov.
Advanced Analytical Methodologies for Sulfinalol Research
Spectroscopic Techniques for Sulfinalol-Target Interactions (e.g., NMR, SPR, ITC)
Spectroscopic techniques play a vital role in characterizing the interactions between this compound and its biological targets, such as adrenergic receptors, for which this compound is known as a beta-adrenergic receptor antagonist. wikipedia.orgmedchemexpress.com These methods offer insights into binding affinity, kinetics, and thermodynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying molecular interactions at atomic resolution, particularly for weak and transient protein interactions that may not be amenable to crystallization. nih.gov It can provide information on binding sites, conformational changes upon binding, and the dynamics of the interaction. creative-biostructure.comnih.gov While general information on NMR for protein-ligand interactions is available, specific detailed research findings on this compound-target interactions using NMR were not prominently found in the search results. However, NMR is broadly used to study protein interactions with small molecules and macromolecules. nih.gov Methods like in-cell NMR allow for the study of protein-protein interactions and the behavior of proteins in living cells. creative-biostructure.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing data on binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD). nih.govzobio.com SPR can be used to immobilize a target protein on a sensor chip and then measure the binding of this compound as it flows over the surface. This allows for the determination of how quickly this compound binds to the target and how stable the complex is. SPR is valuable for screening potential binding partners and validating interactions. zobio.com While this compound is mentioned in the context of beta-adrenergic receptor antagonists which can be studied by SPR medchemexpress.com, specific SPR data for this compound binding to its targets was not detailed in the search results. SPR can detect even weak bindings and provides information on association and dissociation rates, which is more comprehensive than endpoint assays like ELISA for certain interactions. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed upon molecular binding, allowing for the simultaneous determination of binding affinity (Ka or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment. creative-biostructure.comuni-muenchen.deulisboa.ptnih.gov This provides a complete thermodynamic profile of the interaction, offering insights into the driving forces of binding. creative-biostructure.comuni-muenchen.denih.gov ITC is a gold-standard technique in pharmaceutical research for characterizing protein-ligand binding and can aid in structure-activity relationship (SAR) studies by providing thermodynamic parameters. nih.govtainstruments.com While ITC is widely used for studying small molecule-protein interactions in drug discovery ulisboa.ptnih.gov, specific ITC data for this compound binding to its targets was not found in the provided search results.
Chromatographic Methods for Quantitation in Biological Matrices (Preclinical Samples)
Chromatographic methods, particularly when coupled with sensitive detectors, are essential for the quantitative analysis of this compound in biological matrices obtained from preclinical studies. These studies are crucial for understanding the pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME). criver.comeuropa.eu
Liquid Chromatography (LC): LC is a widely used technique for separating components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) offer high resolution and sensitivity for the analysis of pharmaceutical compounds in complex biological samples like plasma, urine, and tissue extracts. researchgate.net
LC coupled with Amperometric Detection: One study specifically mentions the determination of this compound hydrochloride in human plasma and urine using liquid chromatography with amperometric detection. acs.org This indicates that electrochemical detection can be a sensitive method for quantifying this compound in biological fluids.
LC coupled with Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful and widely used technique for the quantitation of drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and throughput. criver.comresearchgate.netstjude.orgnih.gov It combines the separation power of LC with the detection and identification capabilities of mass spectrometry. researchgate.net Preclinical pharmacokinetics studies often utilize LC-MS/MS for small molecule bioanalysis in various matrices. stjude.org Sample preparation is critical in these methods to remove matrix components that can interfere with the analysis. researchgate.net Rigorous method validation, often following guidelines from regulatory bodies, is necessary to ensure the accuracy, precision, and reproducibility of the quantitative data. stjude.org
While specific quantitative data tables for this compound in preclinical samples were not found, the application of LC-based methods, particularly LC-MS/MS, is a standard approach for such analyses in pharmaceutical research. criver.comresearchgate.netstjude.org
Mass Spectrometry-Based Approaches for Metabolite Identification and Proteomics
Mass spectrometry (MS) is a versatile analytical technique used extensively in drug discovery and development for identifying and characterizing metabolites and for studying protein interactions (proteomics). silantes.comucd.ieosu.edu
Metabolite Identification: MS, often coupled with chromatography (LC-MS or GC-MS), is crucial for identifying and quantifying metabolites of a compound. silantes.comthermofisher.com Tandem mass spectrometry (MS/MS or MS²) provides structural information about metabolites by fragmenting ions and analyzing the resulting fragments. silantes.comthermofisher.com This is essential for elucidating metabolic pathways and understanding how a drug is transformed in the body. silantes.com High-resolution accurate mass (HRAM) MS systems and metabolite databases aid in the identification of metabolites. thermofisher.com While general methods for profiling sulfated metabolites using LC-MS/MS exist frontiersin.org, specific details on this compound metabolite identification via MS were not provided in the search results.
Proteomics: Proteomics involves the large-scale study of proteins, including their identification, quantification, and interactions. ucd.ieosu.edu Mass spectrometry is a key technology in proteomics, enabling high-throughput protein identification and quantification. osu.educreative-proteomics.com MS-based proteomics can be used to identify protein targets of a drug, study changes in protein expression upon treatment, and map protein-protein interactions. ucd.ieosu.educreative-proteomics.com Techniques like affinity purification coupled with MS (AP-MS) or chemical cross-linking followed by MS (XL-MS) are used to study protein complexes and interactions. creative-proteomics.comembopress.org While the search results discuss the use of MS in proteomics and for studying protein-protein interactions ucd.ieosu.educreative-proteomics.comembopress.org, specific research on this compound's interaction partners identified through proteomics was not found.
X-ray Crystallography and Cryo-EM for this compound-Bound Structures
Determining the three-dimensional structure of this compound in complex with its target protein provides invaluable insights into the molecular basis of binding and can guide rational drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for obtaining high-resolution structural information of proteins and protein complexes. ucl.ac.uknih.govwikipedia.org
X-ray Crystallography: This technique involves obtaining crystals of the protein-ligand complex and then diffracting X-rays off the crystal. wikipedia.org The resulting diffraction pattern is used to reconstruct a 3D electron density map, from which the atomic coordinates of the protein and the bound ligand (this compound) can be determined. wikipedia.org X-ray crystallography has been fundamental in determining the structure and function of many biological molecules and is routinely used to study drug-target interactions. wikipedia.org Growing high-quality protein crystals, especially for protein complexes, can be challenging. reddit.com While X-ray crystallography is a standard method for determining protein-ligand structures wikipedia.org, specific reported crystal structures of this compound bound to its target proteins were not found in the provided search results.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structures of biological macromolecules and complexes, particularly those that are difficult to crystallize. ucl.ac.uknih.gov In cryo-EM, samples are plunge-frozen in a thin layer of amorphous ice, and images are collected using an electron microscope. nih.govelifesciences.org Computational methods are then used to reconstruct a 3D map from a large number of 2D images of particles in different orientations. nih.gov Recent advances in cryo-EM have enabled the determination of structures at near-atomic resolution, making it competitive with X-ray crystallography for certain targets. ucl.ac.uknih.gov Cryo-EM is particularly useful for studying large, flexible, or membrane-bound protein complexes. ucl.ac.uknih.gov While cryo-EM is increasingly used for structural studies of protein complexes ucl.ac.uknih.govnih.govbiorxiv.org, specific cryo-EM structures of this compound-bound targets were not identified in the search results.
Biophysical Methods for Conformational Studies of this compound
Understanding the conformational preferences and dynamics of this compound itself, both in isolation and in different environments, can provide insights into its binding to targets and its behavior in biological systems. Biophysical methods can be employed for these studies.
While the search results provided general information on techniques like NMR and their application in studying molecular dynamics and conformations creative-biostructure.commappingignorance.org, specific studies focused solely on the conformational analysis of this compound using dedicated biophysical methods were not detailed. Techniques such as solution-state NMR could be used to study the conformation and flexibility of this compound in solution. creative-biostructure.commappingignorance.org Computational methods, such as molecular dynamics simulations, are also commonly used alongside experimental data to explore the conformational landscape of small molecules. frontiersin.org
Translational Research and Future Perspectives for Sulfinalol
Identification of Preclinical Biomarkers for Sulfinalol Activity
The identification of specific preclinical biomarkers to monitor the activity and efficacy of this compound remains an area with limited published research. Historically, as an antihypertensive agent, its primary biomarker would have been the reduction of blood pressure, a direct measure of its therapeutic effect. medchemexpress.com However, for its more recently explored potential in oncology and as an antiviral agent, specific biomarkers of activity have not yet been established in preclinical models. crsp.dznih.gov
For its potential application in cancer, preclinical studies on related beta-blockers suggest that biomarkers could include those related to the inhibition of tumor growth, angiogenesis, and metastasis. crsp.dz In the context of its computationally predicted activity against SARS-CoV-2, relevant preclinical biomarkers would involve the direct measurement of viral replication inhibition and reduction in viral load in in-vitro and in-vivo models. nih.gov Future preclinical studies would be essential to identify and validate such biomarkers to guide further development.
Potential for Repurposing this compound and Its Analogs
The most significant recent research interest in this compound lies in its potential for repurposing for new therapeutic indications, a strategy that leverages existing safety and pharmacokinetic data to accelerate drug development. crsp.dznih.gov This exploration has been largely driven by in silico studies, which have identified this compound as a promising candidate for both antiviral and anticancer applications.
Antiviral Potential:
A notable area of investigation has been the potential of this compound as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Through molecular docking and molecular dynamics simulations, researchers have screened extensive libraries of approved drugs and identified this compound as one of the top candidates with a high binding affinity to the Mpro active site. nih.govnih.gov These computational models predict that this compound could effectively inhibit the function of this critical viral enzyme, thereby disrupting the viral life cycle. nih.gov
| Compound | Docking Score (kcal/mol) | MM-GBSA Binding Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| This compound | -7.825 | -49.01 | nih.gov |
| Carvedilol | -7.995 | -52.90 | nih.gov |
| Kanamycin (B1662678) | -7.836 | -35.05 | nih.gov |
Anticancer Potential:
Beyond its antiviral prospects, this compound has also been identified in computational screens for its potential as an anti-cancer agent. crsp.dz As a beta-blocker, it belongs to a class of drugs that have shown emerging potential in oncology. crsp.dz Preclinical and epidemiological studies on other beta-blockers have suggested they may inhibit tumor progression by modulating β-adrenergic signaling pathways, which can influence cellular proliferation, apoptosis, and angiogenesis. crsp.dz Virtual screening and molecular docking studies have aimed to identify beta-blockers with high binding affinities to key cancer-associated proteins, with this compound being among the compounds of interest. crsp.dz
Methodological Advancements Driving this compound Research
The resurgence of interest in this compound is intrinsically linked to methodological advancements in computational chemistry and bioinformatics. crsp.dznih.gov The primary drivers of recent research have been:
High-Throughput Virtual Screening (HTVS): This computational technique allows for the rapid screening of vast libraries of existing drugs against specific biological targets, such as the SARS-CoV-2 main protease. nih.gov
Molecular Docking and Dynamics Simulations: These methods provide detailed insights into the potential binding interactions between a ligand, such as this compound, and its target protein at the atomic level. nih.govresearchgate.netresearchgate.net They can predict binding affinities and the stability of the drug-target complex, which are crucial for assessing therapeutic potential. nih.gov
An early analytical method developed for this compound involved liquid chromatography with amperometric detection for its determination in human plasma and urine. acs.org While this method was crucial for its initial development, modern research is dominated by the aforementioned in silico approaches.
Remaining Research Challenges and Unexplored Avenues
Despite the promising computational findings, significant research challenges and unexplored avenues remain for this compound. The foremost challenge is the translation of these in silico predictions into tangible preclinical and clinical data. There is a notable absence of published in vitro and in vivo studies to validate the computational hypotheses regarding its antiviral and anticancer activities.
Key unanswered questions that represent unexplored avenues for research include:
What is the actual inhibitory activity of this compound against the SARS-CoV-2 main protease in enzymatic and cell-based assays?
Does this compound exhibit anti-proliferative or pro-apoptotic effects in cancer cell lines, and if so, what are the underlying molecular mechanisms?
What are the specific cancer types where this compound or its analogs might show therapeutic efficacy?
Can preclinical biomarker studies be designed to effectively measure the target engagement and therapeutic response of this compound in these new potential indications?
Addressing these questions will be critical to moving this compound beyond computational predictions and into the realm of evidence-based translational medicine.
Future Directions in this compound Scaffold Optimization and Derivatization
The existing research on this compound provides a foundation for future efforts in scaffold optimization and derivatization to enhance its potential therapeutic activities. The 2-phenethylamine scaffold, which is a core component of this compound, is a well-established pharmacophore in medicinal chemistry, known for its interaction with a wide range of biological targets. mdpi.comnih.gov
Future medicinal chemistry efforts could focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of this compound analogs to understand the key structural features required for its predicted antiviral and anticancer activities. This would involve systematic modifications to the arylethanolamine and substituted phenyl moieties.
Target-Specific Derivatization: Based on the molecular docking models, derivatives could be designed to form more potent and specific interactions with the active sites of targets like the SARS-CoV-2 main protease or specific oncogenic proteins.
Improving Pharmacokinetic Properties: While this compound has an established profile, derivatization could be employed to optimize properties such as solubility, metabolic stability, and bioavailability for specific therapeutic applications.
Such optimization strategies, guided by both computational modeling and empirical testing, will be crucial for unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Q. What ethical frameworks apply to this compound research involving human subjects?
- Methodological Answer : Adhere to Declaration of Helsinki principles for informed consent and risk-benefit assessments. For vulnerable populations (e.g., hypertensive patients), include independent ethics committee oversight and data anonymization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
